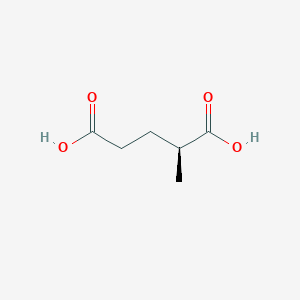

(S)-(+)-2-Methylglutaric Acid

Description

Properties

IUPAC Name |

(2S)-2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306810 | |

| Record name | (2S)-2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-82-8 | |

| Record name | (2S)-2-Methylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylglutaric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7C0759K35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Methylglutaric Acid: A Comprehensive Technical Guide

CAS Number: 1115-82-8

This technical guide provides an in-depth overview of (S)-(+)-2-Methylglutaric Acid, a chiral dicarboxylic acid with emerging interest in metabolic research and as a potential building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, analytical characterization, and biological relevance.

Chemical and Physical Properties

(S)-(+)-2-Methylglutaric Acid, also known as (2S)-2-methylpentanedioic acid, is a C6 dicarboxylic acid.[1][2] Its structure features a chiral center at the second carbon, leading to two enantiomeric forms. The "(+)" designation indicates its dextrorotatory optical activity. It is a mammalian metabolite and has been identified in various natural sources, including certain types of honey and grapes.[2][3]

Table 1: Physicochemical Properties of (S)-(+)-2-Methylglutaric Acid

| Property | Value | Reference(s) |

| CAS Number | 1115-82-8 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 77-80 °C | [4] |

| Boiling Point | 214-215 °C at 22 mmHg | [5] |

| Solubility | Soluble in water, ethanol, and ether. | |

| Optical Rotation | >+15° (c=1 in water) | - |

| pKa₁ | ~4.3 | [6] |

| pKa₂ | ~5.4 | [6] |

Table 2: Spectroscopic Data for 2-Methylglutaric Acid (Racemic Mixture)

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (D₂O) | δ (ppm): 2.45 (m, 1H), 2.25 (t, J=7.4 Hz, 2H), 1.90 (m, 2H), 1.15 (d, J=7.0 Hz, 3H) | [7] |

| ¹³C NMR (D₂O) | δ (ppm): 181.5, 178.0, 40.5, 33.5, 29.0, 16.5 | [7] |

| Mass Spectrometry (EI) | m/z (%): 146 (M+, <1), 128 (15), 101 (100), 83 (20), 55 (30) | [7] |

Synthesis and Purification

The synthesis of enantiomerically pure (S)-(+)-2-Methylglutaric Acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Racemic Synthesis of 2-Methylglutaric Acid

A common method for the synthesis of racemic 2-methylglutaric acid involves the Michael addition of a malonic ester to methyl methacrylate, followed by hydrolysis and decarboxylation.[3]

Experimental Protocol: Racemic Synthesis

-

Michael Addition: Diethyl malonate is reacted with methyl methacrylate in the presence of a base catalyst (e.g., sodium ethoxide in ethanol) at room temperature. The reaction mixture is stirred for several hours to yield the corresponding tri-ester adduct.

-

Hydrolysis and Decarboxylation: The crude adduct is then subjected to acidic or basic hydrolysis (e.g., refluxing with concentrated hydrochloric acid or sodium hydroxide solution). Subsequent acidification (if basic hydrolysis was used) and heating lead to the decarboxylation of the malonic acid derivative, yielding racemic 2-methylglutaric acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexanes.

Enantioselective Synthesis and Chiral Resolution

Obtaining the enantiomerically pure (S)-(+)-isomer requires more sophisticated methods.

2.2.1. Asymmetric Synthesis

2.2.2. Chiral Resolution

A practical approach is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, preparative chiral chromatography can be employed.

Experimental Protocol: Chiral Resolution by Preparative HPLC

-

Column Selection: A chiral stationary phase (CSP) suitable for the separation of acidic compounds is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[4][9]

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an acidic additive (e.g., trifluoroacetic acid), is developed to achieve baseline separation of the enantiomers.

-

Preparative Separation: The racemic mixture is dissolved in the mobile phase and injected onto the preparative HPLC system. The two enantiomeric peaks are collected separately.

-

Product Recovery: The collected fractions are evaporated to dryness to yield the enantiomerically pure (S)-(+)- and (R)-(-)-2-Methylglutaric Acid. Enantiomeric excess (ee) is determined by analytical chiral HPLC.

References

- 1. MYC-driven accumulation of 2-hydroxyglutarate is associated with breast cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]

- 6. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-2-Methylglutaric Acid molecular weight and formula

An in-depth analysis of (S)-(+)-2-Methylglutaric Acid, a significant biochemical intermediate, reveals its core chemical properties. This guide serves as a technical resource for researchers and professionals in drug development, providing precise data and structural information.

Core Molecular Data

(S)-(+)-2-Methylglutaric Acid is a dicarboxylic acid and a derivative of glutaric acid with a methyl group at the second carbon position.[1][2] The "(S)-(+)-" designation specifies the stereochemistry at the chiral center, indicating it is the S-enantiomer and dextrorotatory.

A summary of its key molecular identifiers is presented below for quick reference.

| Identifier | Value |

| Molecular Formula | C6H10O4[3][4][5] |

| Molecular Weight | 146.14 g/mol [3][4][5] |

| Alternate Name | (2S)-2-methylpentanedioic acid[3] |

| CAS Number | 1115-82-8[3][4][5] |

Structural and Logical Relationships

To visualize the connection between the compound's nomenclature and its fundamental chemical properties, the following diagram illustrates the logical hierarchy.

This technical guide provides the essential molecular weight and formula for (S)-(+)-2-Methylglutaric Acid, crucial for experimental design and chemical synthesis in a research and development setting.

References

Physical and chemical properties of 2-methylglutaric acid

An In-depth Technical Guide to 2-Methylglutaric Acid

Introduction

2-Methylglutaric acid, also known as α-methylglutaric acid, is a dicarboxylic acid that plays a role as a mammalian metabolite.[1][2] Structurally, it is a derivative of glutaric acid with a methyl group at the C-2 position.[1][2] This compound belongs to the class of organic compounds known as methyl-branched fatty acids.[3][4] It is found in various natural sources, including certain types of honey, and is a metabolite produced by Saccharomyces cerevisiae.[1][5] In research, it is utilized as a primary and secondary intermediate in pharmaceutical and chemical studies.[6] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its biological context.

Chemical and Physical Properties

The physical and chemical properties of 2-methylglutaric acid are summarized below. These properties are crucial for its handling, application in synthesis, and analysis in biological systems.

Identifiers and Molecular Characteristics

Proper identification of a chemical compound is critical in research and development. The following table lists the key identifiers for 2-methylglutaric acid.

| Identifier | Value | Reference |

| IUPAC Name | 2-methylpentanedioic acid | [1][3] |

| CAS Number | 617-62-9 | [2][5][7] |

| Molecular Formula | C₆H₁₀O₄ | [1][5][8] |

| Molecular Weight | 146.14 g/mol | [1][8][9] |

| SMILES | CC(CCC(=O)O)C(=O)O | [3][7] |

| InChIKey | AQYCMVICBNBXNA-UHFFFAOYSA-N | [3][9] |

Physicochemical Data

This table summarizes the key quantitative physical and chemical data for 2-methylglutaric acid.

| Property | Value | Conditions | Reference |

| Melting Point | 74-76 °C | ||

| 80-82 °C | (lit.) | [2][9] | |

| Boiling Point | 214-215 °C | at 22 mmHg | [2][9] |

| Density | 1.33 g/cm³ | at 20 °C | |

| pKa (Strongest Acidic) | 3.89 | (Predicted) | [3][4] |

| Vapor Pressure | <0.00056 hPa | at 20 °C | |

| 1.1 x 10⁻⁶ Pa | [10] | ||

| pH | 2.8 | 10 g/L in H₂O | [2] |

Solubility

The solubility of a compound is a critical parameter for its use in various experimental and industrial applications.

| Solvent | Solubility | Reference |

| Water | Soluble (>1000 g/L) | [2][7] |

| 908 mg/mL | [1][3][11] | |

| DMF | 20 mg/mL | [2][5] |

| DMSO | 16 mg/mL | [2][5] |

| Ethanol | Slightly soluble | [2][5] |

| PBS (pH 7.2) | 10 mg/mL | [2][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of 2-methylglutaric acid.

NMR Spectroscopy

| Spectrum | Solvent | pH | Chemical Shifts (ppm) | Reference |

| ¹H NMR | D₂O | 7.4 | 1.06-1.07, 1.57-1.78, 2.13-2.28 | [1] |

| ¹³C NMR | D₂O | 7.4 | 20.14, 33.61, 38.56, 45.48, 186.20, 189.22 | [1] |

Infrared (IR) Spectroscopy

ATR-IR spectral data is available, which helps in identifying the functional groups present in the molecule. The characteristic peaks for carboxylic acids (O-H and C=O stretching) are expected.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for determining some of the key properties of 2-methylglutaric acid.

Purification by Recrystallization

A common method for purifying solid organic compounds like 2-methylglutaric acid is recrystallization.

-

Dissolution: Dissolve the crude 2-methylglutaric acid in a minimum amount of hot distilled water.[11]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under vacuum, typically over a desiccant like concentrated H₂SO₄ or P₂O₅.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for determining the structure of organic molecules.

-

Sample Preparation: Dissolve a small amount (typically 5-25 mg) of purified 2-methylglutaric acid in a suitable deuterated solvent (e.g., D₂O, as cited in the data) in an NMR tube.[1]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the 2-methylglutaric acid molecule.

Biological Role and Chemical Reactivity

2-Methylglutaric acid is involved in fatty acid metabolism.[3][4] It is considered a dicarboxylic fatty acid and a mammalian metabolite.[1][2] Research has indicated a potential link to cancer cell metabolism; for instance, levels of 2-methylglutaric acid were found to be decreased by the methylation inhibitor 5-aza-2'-deoxycytidine in several bladder cancer cell lines.[5] This suggests a role in metabolic pathways that are sensitive to epigenetic modifications.

Visualizations

Logical Workflow for Physicochemical Analysis

The following diagram illustrates a typical workflow for the analysis of 2-methylglutaric acid's properties.

Caption: Workflow for the characterization of 2-methylglutaric acid.

Context in Cellular Metabolism

This diagram illustrates the relationship between a cellular process (methylation), an inhibitor, and the resulting change in the metabolite level of 2-methylglutaric acid, as observed in bladder cancer cell lines.

Caption: Inhibition of methylation affects 2-methylglutaric acid levels.

References

- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylglutaric Acid | 617-62-9 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 4. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]

- 7. 2-Methylglutaric acid, 98% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. 2-Methylglutaric acid 98 18069-17-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

(S)-(+)-2-Methylglutaric Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (S)-(+)-2-Methylglutaric Acid, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel and the environment.

Hazard Identification and Classification

(S)-(+)-2-Methylglutaric Acid is classified as a hazardous substance. The following tables summarize its GHS classification and hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1C |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

| Acute toxicity, oral | Category 4 |

| Hazardous to the aquatic environment, long-term hazard | Category 3 |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage.[1][2] |

| H318 | Causes serious eye damage.[1] |

| H335 | May cause respiratory irritation.[1][2] |

| H412 | Harmful to aquatic life with long lasting effects.[1][2] |

| Precautionary Statements | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4] |

| P264 | Wash skin thoroughly after handling.[3][4] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[5][6] |

| P273 | Avoid release to the environment.[7] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3][4] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6][8] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5][6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3][4] |

| P363 | Wash contaminated clothing before reuse.[4] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[4][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-(+)-2-Methylglutaric Acid is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H10O4 |

| Molecular Weight | 146.14 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 80-82 °C |

| Boiling Point | 214-215 °C at 22 mmHg |

| Solubility | Soluble in water (908 mg/mL) |

| Stability | Stable under normal conditions.[2] |

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store in a designated corrosives area.[2]

-

Keep locked up.[2]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse skin with water/shower for at least 15 minutes.[2] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |

Spill and Leak Procedures

-

Small Spills: Use a neutralizing agent.[1] Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Do not allow the material to enter drains or water courses.

-

Cleanup: Decontaminate the spill area with a suitable neutralizing agent.

Disposal Considerations

Dispose of (S)-(+)-2-Methylglutaric Acid and its containers in accordance with local, regional, and national regulations.[2] Do not dispose of it into the environment.[2]

Experimental Protocols

The hazard classifications of (S)-(+)-2-Methylglutaric Acid are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion.

-

Test System: A three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis.

-

Procedure: a. The test chemical is applied topically to the RhE tissue. b. Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). c. After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Endpoint: Cell viability is determined by measuring the amount of formazan produced from MTT reduction by viable cells.

-

Classification: A chemical is identified as corrosive if the cell viability falls below a defined threshold at specific time points.

Serious Eye Damage/Irritation (Based on OECD Guideline 492)

This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage.

-

Test System: A non-keratinized, stratified, squamous epithelium model that resembles the human corneal epithelium.

-

Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is exposed for a defined period (e.g., 30 minutes). c. Post-exposure, the tissue is rinsed and cell viability is assessed using the MTT assay.

-

Endpoint: The reduction in tissue viability compared to negative controls.

-

Classification: A chemical is classified as causing serious eye damage if the tissue viability is below a certain percentage.

Biological Context: Metabolic Pathway

(S)-(+)-2-Methylglutaric Acid is a dicarboxylic acid that can be involved in fatty acid metabolism. The diagram below illustrates a simplified metabolic pathway where related compounds are processed.

Workflow for Safe Handling and Response

The following diagram outlines the logical workflow for the safe handling of (S)-(+)-2-Methylglutaric Acid, from receipt to disposal, including emergency response.

References

- 1. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Draize test - Wikipedia [en.wikipedia.org]

- 5. criver.com [criver.com]

- 6. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

Spectroscopic Profile of (S)-2-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-2-Methylglutaric Acid. Detailed experimental protocols and a summary of key spectral data are presented to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key ¹H and ¹³C NMR chemical shifts and characteristic IR absorption bands for (S)-2-Methylglutaric Acid.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm |

| H-2 | 2.13 - 2.28 |

| H-3 | 1.57 - 1.78 |

| H-4 | 2.15 - 2.27 |

| -CH₃ | 1.06 - 1.07 |

Solvent: D₂O, pH: 7.4. Data is for 2-methylglutaric acid, the spectrum for the (S)-enantiomer will be identical.[1]

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 (COOH) | 189.22 |

| C-2 (CH) | 45.48 |

| C-3 (CH₂) | 33.61 |

| C-4 (CH₂) | 38.56 |

| C-5 (COOH) | 186.20 |

| -CH₃ | 20.14 |

Solvent: D₂O, pH: 7.4. Data is for 2-methylglutaric acid, the spectrum for the (S)-enantiomer will be identical.[1]

Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, very broad |

| C-H (sp³) | 2850-3000 | Medium to strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-O | 1210-1320 | Strong |

| O-H (bend) | 910-950 | Medium, broad |

Characteristic absorption ranges for carboxylic acids.[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for (S)-2-Methylglutaric Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (S)-2-Methylglutaric Acid.

Materials:

-

(S)-2-Methylglutaric Acid

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-2-Methylglutaric Acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Adjust the pH of the solution to ~7.4 using dilute NaOD or DCl if necessary.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale. For spectra in D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrals to assign the signals to the respective protons and carbons of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of (S)-2-Methylglutaric Acid.

Materials:

-

(S)-2-Methylglutaric Acid (solid)

-

Spatula

-

Ethanol or acetone for cleaning

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation and Spectrometer Setup:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of solid (S)-2-Methylglutaric Acid onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the functional groups present in (S)-2-Methylglutaric Acid (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H stretch).

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-2-Methylglutaric Acid.

Caption: Experimental workflow for spectroscopic analysis.

References

Solubility of (S)-(+)-2-Methylglutaric Acid in different solvents

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Methylglutaric Acid

For researchers, scientists, and professionals in drug development, understanding the solubility of (S)-(+)-2-Methylglutaric Acid is crucial for its application in various scientific contexts. This guide provides a comprehensive overview of its solubility in different solvents, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory procedures.

Quantitative Solubility Data

(S)-(+)-2-Methylglutaric Acid, a derivative of glutaric acid, exhibits a range of solubilities in various solvents. Its polar nature, stemming from the two carboxylic acid groups, generally allows for good solubility in polar solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | >1000 g/L[1] | 20[1] | Also reported as 908 mg/mL[2][3] and generally "soluble"[4][5]. A predicted value is 40.6 g/L[6]. |

| Dimethylformamide (DMF) | C₃H₇NO | 20 mg/mL[4][5][7] | Not Specified | - |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 16 mg/mL[4][5][7] | Not Specified | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | 10 mg/mL[4][5][7] | Not Specified | Solubility in a buffered aqueous solution. |

| Ethanol | C₂H₅OH | Slightly soluble[4][5][7] | Not Specified | Quantitative data not readily available. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for qualitative and quantitative assessment of the solubility of an organic acid like (S)-(+)-2-Methylglutaric Acid.

Protocol 1: Qualitative Solubility Classification

This method provides a systematic approach to classify the compound based on its solubility in a series of solvents, which can indicate the presence of certain functional groups.[8][9]

Materials:

-

(S)-(+)-2-Methylglutaric Acid

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Spatula

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Litmus paper or pH meter

Procedure:

-

Water Solubility Test:

-

Place approximately 25 mg of (S)-(+)-2-Methylglutaric Acid into a small test tube.

-

Add 0.75 mL of deionized water in small portions.

-

After each addition, shake or vortex the tube vigorously for 10-20 seconds.[10]

-

Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble.

-

If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to confirm its acidic nature.[9]

-

-

Ether Solubility Test (if water-soluble):

-

Place 25 mg of the compound into a new test tube.

-

Add 0.75 mL of diethyl ether and shake vigorously.

-

Observe for complete dissolution. Compounds with fewer than five carbon atoms and a polar functional group are often soluble in both water and ether.[8]

-

-

Acid-Base Solubility Tests (if water-insoluble):

-

5% NaOH Test: To a test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake well. Dissolution indicates an acidic functional group. Carboxylic acids are strong enough acids to be deprotonated by NaOH.

-

5% NaHCO₃ Test: To a new test tube with 25 mg of the compound, add 0.75 mL of 5% NaHCO₃ solution. Shake well. Dissolution indicates a relatively strong acidic group, such as a carboxylic acid.[8][9]

-

5% HCl Test: To a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution. Shake well. This test is used to identify basic compounds (like amines), and (S)-(+)-2-Methylglutaric Acid is not expected to dissolve.[10]

-

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[11]

Materials:

-

(S)-(+)-2-Methylglutaric Acid

-

Selected solvent (e.g., water, ethanol)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation:

-

Add an excess amount of (S)-(+)-2-Methylglutaric Acid to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours), with constant agitation to facilitate dissolution. The time required should be determined experimentally to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a vacuum oven or a well-ventilated fume hood at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution transferred (L))

-

Visualized Workflow for Solubility Testing

The following diagram illustrates the logical steps for the qualitative solubility classification of an unknown organic compound, which is applicable to (S)-(+)-2-Methylglutaric Acid.

References

- 1. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]

- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]

- 4. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]

- 5. 617-62-9 CAS MSDS (2-Methylglutaric Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 7. caymanchem.com [caymanchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of 2-Alkyl-Substituted Glutaric Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-alkyl-substituted glutaric acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Their stereochemistry often plays a pivotal role in determining the efficacy and safety of the final drug substance. This document provides detailed application notes and protocols for three prominent asymmetric synthesis routes to access these valuable chiral compounds: Asymmetric Oxidation of Prochiral Cyclopentanediones, Chiral Auxiliary-Mediated Asymmetric Alkylation, and Biocatalytic Desymmetrization.

Asymmetric Oxidation of 3-Alkyl-Cyclopentane-1,2-diones

This method provides access to chiral 2-alkyl-2-hydroxyglutaric acid γ-lactones, which are direct precursors to the target 2-alkyl-substituted glutaric acids. The key step is the enantioselective oxidative cleavage of a prochiral 3-alkyl-cyclopentane-1,2-dione using a chiral titanium complex. This approach offers high enantioselectivity and good yields.[1][2]

Logical Workflow

Caption: Workflow for Asymmetric Oxidation.

Quantitative Data Summary

| Alkyl Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl | 75 | 96 | [1] |

| Ethyl | 81 | 95 | [1] |

| n-Propyl | 83 | 93 | [1] |

| n-Butyl | 78 | 94 | [1] |

| Benzyl | 69 | 99 | [1] |

| Benzyloxymethyl | 72 | 98 | [1] |

Experimental Protocol

Materials:

-

3-Alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4) (0.3 mL, 1.0 mmol)

-

(+)-Diethyl tartrate ((+)-DET) (0.27 mL, 1.6 mmol)

-

tert-Butyl hydroperoxide (t-BuOOH), 6.25 M in decane (0.4 mL, 2.5 mmol)

-

4Å Molecular Sieves (100 mg)

-

Dichloromethane (CH2Cl2), anhydrous (8 mL)

-

30% NaOH in saturated NaCl solution

-

1 M HCl solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of Ti(O-i-Pr)4 (0.3 mL, 1.0 mmol) and 4Å powdered molecular sieves (100 mg) in CH2Cl2 (6 mL) at 20 °C under an argon atmosphere, add (+)-DET (0.27 mL, 1.6 mmol).[1]

-

Stir the mixture for 15 minutes.

-

Add a solution of the 3-alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol) in CH2Cl2 (2.0 mL) and stir for an additional 30 minutes.

-

Add t-BuOOH (0.4 mL, 2.5 mmol, 6.25 M in decane) and maintain the reaction at 20 °C for 68 hours.

-

Quench the reaction by adding water (6.0 mL) and stir for 1 hour at room temperature.

-

Add 1.2 mL of 30% NaOH in saturated NaCl solution and stir for another hour.[1]

-

Separate the layers and acidify the aqueous layer with 1 M HCl solution to pH 1.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic extracts, dry over MgSO4, and evaporate the solvent.

-

The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched 2-alkyl-5-oxotetrahydrofuran-2-carboxylic acid.[1]

Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy involves the temporary attachment of a chiral auxiliary to a glutaric acid derivative to direct the stereoselective alkylation at the C2 position. Evans' oxazolidinones and Myers' pseudoephedrine amides are commonly used auxiliaries that provide high levels of stereocontrol.[3][4] The auxiliary is subsequently cleaved to afford the desired 2-alkyl-substituted glutaric acid.

Signaling Pathway of Stereochemical Control

Caption: Asymmetric Alkylation using a Chiral Auxiliary.

Quantitative Data Summary (Representative)

| Chiral Auxiliary | Alkyl Halide (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90 | [5] |

| (S)-4-Benzyl-2-oxazolidinone | Ethyl iodide | 96:4 | 88 | [5] |

| (R,R)-Pseudoephedrine | Methyl iodide | >99:1 | 88 | [4] |

| (R,R)-Pseudoephedrine | n-Butyl iodide | >99:1 | 89 | [4] |

Experimental Protocol (using Evans' Oxazolidinone Auxiliary)

Materials:

-

(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

-

Glutaric anhydride (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)

-

Acyl chloride (e.g., from glutaric acid mono-ester) (1.0 equiv)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

-

Alkyl halide (R-X) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

Solvents for workup and purification

Procedure:

-

Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes. Add the acyl chloride derived from a glutaric acid mono-ester (1.0 equiv) and allow the reaction to warm to room temperature.

-

Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add LDA or NaHMDS (1.1 equiv) dropwise. Stir for 1 hour to form the chiral enolate.

-

Alkylation: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. The diastereomers can often be separated by column chromatography.

-

Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Add LiOH and H2O2 and stir until the starting material is consumed. This hydrolyzes the amide bond to release the chiral 2-alkyl-substituted glutaric acid and the recoverable chiral auxiliary.

Biocatalytic Desymmetrization

Biocatalysis offers a green and highly selective approach to chiral synthesis. The desymmetrization of prochiral 3-substituted glutarimides or glutaric acid diamides using enzymes like imidases or amidases can produce the corresponding monoamides with high enantiomeric excess.[6][7] These monoamides are valuable intermediates that can be hydrolyzed to the target glutaric acids.

Experimental Workflow

Caption: Biocatalytic Desymmetrization Workflow.

Quantitative Data Summary

| Substrate | Microorganism/Enzyme | Product | Enantiomeric Excess (ee, %) | Reference |

| 3-(4-chlorophenyl) glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.1 | [6] |

| 3-(4-chlorophenyl) glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 97.5 | [6] |

| 3-isobutyl glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-isobutyl glutaric acid monoamide | 94.9 | [6] |

| 3-(4-chlorophenyl) glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.7 | [7] |

| 3-isobutyl glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-isobutyl glutaric acid monoamide | >99.0 | [7] |

Experimental Protocol (Whole-Cell Biocatalysis)

Materials:

-

Microorganism strain (e.g., Burkholderia phytofirmans DSM17436 or Comamonas sp. KNK3-7)

-

Growth medium (specific to the microorganism)

-

3-Substituted glutarimide or glutaric acid diamide

-

Phosphate buffer (e.g., pH 7.0)

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Cell Culture: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.

-

Biotransformation: Resuspend the cell pellet in a phosphate buffer to a specific optical density. Add the 3-substituted glutarimide or diamide substrate to the cell suspension.

-

Incubation: Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC or GC.

-

Workup: After the reaction is complete, centrifuge the mixture to remove the cells.

-

Extraction: Acidify the supernatant and extract the product (the monoamide) with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extract and concentrate it. The crude product can be further purified by crystallization or chromatography.

-

Hydrolysis (Optional): The resulting chiral monoamide can be hydrolyzed to the corresponding 2-alkyl-substituted glutaric acid under acidic or basic conditions.

Conclusion

The choice of synthetic route for a specific 2-alkyl-substituted glutaric acid will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity. Asymmetric oxidation offers a direct route to chiral lactone precursors with high enantioselectivity. Chiral auxiliary-mediated alkylation provides a robust and predictable method for introducing a wide variety of alkyl groups. Biocatalytic desymmetrization represents a sustainable and highly selective alternative, particularly for specific substrates. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.

References

- 1. kbfi.ee [kbfi.ee]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. york.ac.uk [york.ac.uk]

- 6. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-2-Methylglutaric Acid: A Versatile Chiral Building Block in the Synthesis of Bioactive Piperidine Alkaloids

(S)-(+)-2-Methylglutaric acid has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of complex natural products, particularly piperidine alkaloids. Its inherent chirality and dicarboxylic acid functionality provide a robust scaffold for the stereocontrolled construction of intricate molecular architectures. This application note details the utility of (S)-(+)-2-Methylglutaric acid in the total synthesis of the dendrobatid alkaloid (-)-pumiliotoxin C, highlighting the experimental protocols and showcasing its significance for researchers, scientists, and drug development professionals.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of innovative synthetic strategies. Chiral building blocks, such as (S)-(+)-2-Methylglutaric acid, serve as fundamental starting materials for the efficient and stereoselective synthesis of bioactive molecules. The piperidine structural motif is a common feature in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of chiral piperidine derivatives, therefore, represents a significant area of research in organic chemistry and medicinal chemistry.

Application in the Total Synthesis of (-)-Pumiliotoxin C

A notable application of (S)-(+)-2-Methylglutaric acid is in the enantioselective total synthesis of (-)-pumiliotoxin C, a toxic alkaloid isolated from the skin of dendrobatid frogs. The synthesis leverages the chiral center of (S)-(+)-2-Methylglutaric acid to establish the stereochemistry of the final natural product.

The synthetic strategy involves the conversion of (S)-(+)-2-Methylglutaric acid into the key intermediate, (S)-3-methylpiperidine. This transformation is achieved through a series of high-yielding and stereospecific reactions.

Logical Workflow: From (S)-(+)-2-Methylglutaric Acid to (S)-3-Methylpiperidine

The conversion of (S)-(+)-2-Methylglutaric acid to the pivotal (S)-3-methylpiperidine intermediate follows a logical synthetic sequence. This process is crucial for establishing the core chiral structure of the target alkaloid.

Caption: Synthetic pathway from (S)-(+)-2-Methylglutaric Acid to (S)-3-Methylpiperidine.

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the synthesis of (-)-pumiliotoxin C, starting from (S)-(+)-2-Methylglutaric acid.

Protocol 1: Synthesis of (S)-3-Methylglutaric Anhydride

Objective: To convert (S)-(+)-2-Methylglutaric acid to its corresponding cyclic anhydride.

Materials:

-

(S)-(+)-2-Methylglutaric acid

-

Acetic anhydride

-

Inert solvent (e.g., Toluene)

Procedure:

-

A solution of (S)-(+)-2-Methylglutaric acid (1.0 eq) in acetic anhydride (2.0 eq) is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature, and the excess acetic anhydride and acetic acid are removed under reduced pressure.

-

The crude anhydride is purified by distillation or recrystallization to afford (S)-3-Methylglutaric anhydride.

Protocol 2: Synthesis of (S)-3-Methylglutarimide

Objective: To prepare the corresponding imide from the anhydride.

Materials:

-

(S)-3-Methylglutaric anhydride

-

Ammonia (aqueous or gaseous)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

(S)-3-Methylglutaric anhydride (1.0 eq) is dissolved in an appropriate solvent.

-

The solution is cooled to 0 °C, and ammonia is bubbled through the solution or an aqueous solution of ammonia is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a cold solvent to yield (S)-3-Methylglutarimide.

Protocol 3: Reduction to (S)-3-Methyl-2-piperidone (Lactam)

Objective: Selective reduction of one carbonyl group of the imide to form the lactam.

Materials:

-

(S)-3-Methylglutarimide

-

Sodium borohydride (NaBH₄)

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of (S)-3-Methylglutarimide (1.0 eq) in ethanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 6 hours.

-

The reaction is quenched by the slow addition of water.

-

The solvent is evaporated, and the residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (S)-3-Methyl-2-piperidone.

Protocol 4: Reduction of Lactam to (S)-3-Methylpiperidine

Objective: Complete reduction of the lactam to the target piperidine.

Materials:

-

(S)-3-Methyl-2-piperidone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

A solution of (S)-3-Methyl-2-piperidone (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is heated at reflux for 8 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield crude (S)-3-Methylpiperidine, which can be further purified by distillation.

Data Presentation

The following table summarizes the typical yields for the key synthetic steps.

| Step | Product | Typical Yield (%) |

| Anhydride Formation | (S)-3-Methylglutaric Anhydride | >95 |

| Imide Formation | (S)-3-Methylglutarimide | 85-90 |

| Reduction to Lactam | (S)-3-Methyl-2-piperidone | 75-80 |

| Reduction to Piperidine | (S)-3-Methylpiperidine | 80-85 |

Conclusion

(S)-(+)-2-Methylglutaric acid is a highly effective chiral starting material for the enantioselective synthesis of complex molecules. Its application in the total synthesis of (-)-pumiliotoxin C demonstrates its utility in constructing the chiral piperidine core with high stereocontrol. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of bioactive natural products and pharmaceutical agents. The continued exploration of the synthetic potential of (S)-(+)-2-Methylglutaric acid is expected to lead to the development of novel and efficient routes to other valuable chiral compounds.

Application of (S)-2-Methylglutaric Acid in the Preparation of Optically Active Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylglutaric acid, a chiral dicarboxylic acid, serves as a valuable building block in asymmetric synthesis for the preparation of a variety of optically active compounds. Its stereogenic center and two carboxylic acid functionalities allow for diverse chemical transformations, leading to the synthesis of chiral lactones, heterocycles, and other intermediates with significant applications in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the utilization of (S)-2-Methylglutaric Acid in the synthesis of optically active molecules.

Core Applications

The primary application of (S)-2-Methylglutaric Acid as a chiral building block involves leveraging its inherent chirality to induce stereoselectivity in subsequent reactions. Key synthetic strategies include:

-

Conversion to Chiral Anhydrides: Formation of the corresponding anhydride, (S)-3-methylglutaric anhydride, provides a reactive intermediate for diastereoselective ring-opening reactions with chiral nucleophiles.

-

Reductive Transformations: Selective reduction of one or both carboxylic acid groups can lead to the formation of chiral diols, lactones, and other valuable synthons.

-

Cyclization Reactions: Intramolecular reactions can be employed to construct chiral heterocyclic frameworks, such as piperidines and other nitrogen-containing rings.

Application Example 1: Synthesis of (S)-3-Methyl-δ-valerolactone

(S)-3-Methyl-δ-valerolactone is a chiral lactone that can serve as an intermediate in the synthesis of various natural products and biologically active molecules. The synthesis from (S)-2-Methylglutaric Acid proceeds via the formation of the corresponding anhydride followed by selective reduction.

Experimental Workflow

Workflow for the synthesis of (S)-3-Methyl-δ-valerolactone.

Quantitative Data

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Anhydride Formation | Acetic Anhydride | Neat | Reflux | >95 | >99 |

| Reduction and Lactonization | Sodium Borohydride | Tetrahydrofuran | 0 to RT | 85-90 | >99 |

Experimental Protocol: Synthesis of (S)-3-Methylglutaric Anhydride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-Methylglutaric Acid (10.0 g, 68.4 mmol).

-

Add acetic anhydride (20 mL, 212 mmol) to the flask.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude (S)-3-methylglutaric anhydride can be used in the next step without further purification. The yield is typically quantitative.

Experimental Protocol: Synthesis of (S)-3-Methyl-δ-valerolactone

-

Dissolve the crude (S)-3-methylglutaric anhydride (assumed 68.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.59 g, 68.4 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Methyl-δ-valerolactone as a colorless oil.

Application Example 2: Synthesis of Chiral Piperidine Derivatives

(S)-2-Methylglutaric Acid can be a precursor for the synthesis of optically active piperidine derivatives, which are common scaffolds in many pharmaceutical agents. The synthetic route involves the conversion of the dicarboxylic acid to a diamine or a related nitrogen-containing intermediate, followed by cyclization.

Logical Relationship for Synthesis

Logical pathway for piperidine synthesis.

Experimental Protocol: General Strategy for (S)-3-Methylpiperidine Synthesis

-

Amidation: Convert both carboxylic acid groups of (S)-2-Methylglutaric Acid to amides. This can be achieved by first converting the diacid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or a primary amine.

-

Dehydration to Dinitrile (optional): The resulting diamide can be dehydrated using a reagent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to yield the corresponding dinitrile.

-

Reduction: The diamide or dinitrile can then be reduced to the corresponding diamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

-

Cyclization: The resulting chiral diamine can then be induced to cyclize to form the piperidine ring. This step may require the use of a protecting group strategy and specific cyclization conditions depending on the exact substrate. The stereochemistry at the methyl-bearing carbon is retained throughout this sequence.

Note: The specific conditions for each step would need to be optimized for this particular substrate.

Conclusion

(S)-2-Methylglutaric Acid is a versatile chiral starting material for the synthesis of valuable optically active compounds. Its application in the preparation of chiral lactones and as a potential precursor for chiral piperidines highlights its utility in asymmetric synthesis. The provided protocols and synthetic strategies serve as a foundation for researchers in the field of organic synthesis and drug discovery to explore the full potential of this chiral building block. Further research into novel transformations of (S)-2-Methylglutaric Acid is encouraged to expand its application in the preparation of complex chiral molecules.

Application Note: Chiral Separation of 2-Methylglutaric Acid Isomers by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-methylglutaric acid enantiomers. The method utilizes a chiral stationary phase (CSP) for the direct separation of the isomers, providing a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development. An alternative indirect method involving derivatization is also discussed.

Introduction

2-Methylglutaric acid is a dicarboxylic acid that contains a stereocenter, existing as two enantiomers, (R)- and (S)-2-methylglutaric acid. The stereoisomers of a chiral compound can exhibit different pharmacological and toxicological properties. Consequently, the ability to separate and quantify the individual enantiomers of 2-methylglutaric acid is crucial in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. This document provides a comprehensive protocol for the chiral separation of 2-methylglutaric acid isomers using HPLC with a cinchona alkaloid-based chiral stationary phase.

Principle of Chiral Separation

The primary method described herein employs a direct chiral separation approach. This method relies on the differential interaction of the 2-methylglutaric acid enantiomers with a chiral stationary phase. Specifically, a weak anion-exchange CSP, such as one based on quinine (QN) or quinidine (QD) derivatives, is used.[1][2][3][4][5] The separation mechanism involves the formation of transient diastereomeric ion-pair complexes between the acidic analyte and the basic chiral selector on the stationary phase. The different stabilities of these complexes for the two enantiomers lead to different retention times and, thus, their separation.

Alternatively, an indirect approach can be employed, which involves the derivatization of the carboxylic acid groups with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[6][7][8]

Experimental Protocols

Recommended Direct Chiral HPLC Method

This protocol details the direct separation of 2-methylglutaric acid enantiomers using a CHIRALPAK® QN-AX or QD-AX column.

3.1.1. Materials and Reagents

-

(±)-2-Methylglutaric acid standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Triethylamine (analytical grade)

-

Water (deionized, 18.2 MΩ·cm)

-

CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm)

-

Guard cartridge for the chiral column

3.1.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

| Parameter | Value |

| Column | CHIRALPAK® QN-AX or QD-AX (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

3.1.3. Mobile Phase Preparation

-

Measure 1000 mL of HPLC-grade methanol.

-

Add 3.0 mL of glacial acetic acid.

-

Add 2.0 mL of triethylamine.

-

Mix thoroughly and degas the solution using sonication or vacuum filtration.

3.1.4. System Suitability

Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject a standard solution of (±)-2-methylglutaric acid to verify system performance, including retention times, resolution, and peak shape.

Sample Preparation Protocol for Biological Fluids (e.g., Urine)

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of 2-methylglutaric acid from a biological matrix.

3.2.1. Materials

-

Urine sample

-

Internal standard (e.g., isotopic labeled 2-methylglutaric acid)

-

Methanol

-

Deionized water

-

Formic acid

-

Strong anion exchange (SAX) SPE cartridges

3.2.2. Procedure

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Take 1 mL of the supernatant and add the internal standard. Acidify the sample to approximately pH 3 with formic acid.

-

SPE Cartridge Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.

-

Elution: Elute the 2-methylglutaric acid with 2 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.

Expected Quantitative Data

The following table presents hypothetical data for a successful chiral separation of 2-methylglutaric acid enantiomers.

| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |

| Enantiomer 1 | 8.5 | 125000 | \multirow{2}{*}{> 2.0} |

| Enantiomer 2 | 10.2 | 124500 |

Alternative Indirect Method: Pre-column Derivatization

For enhanced sensitivity, especially with fluorescence detection, an indirect method involving pre-column derivatization can be employed.[9][10][11]

5.1. Principle

The carboxylic acid groups of 2-methylglutaric acid are reacted with a chiral fluorescent derivatizing agent to form diastereomeric esters. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector.

5.2. General Derivatization Protocol

-

To the dried sample extract, add a solution of the derivatizing reagent (e.g., a chiral amine with a fluorescent tag) in a suitable aprotic solvent.

-

Add a coupling agent (e.g., a carbodiimide) and a catalyst.

-

Heat the reaction mixture for a specific time and temperature to ensure complete derivatization.

-

After cooling, the reaction mixture can be directly injected into the HPLC system.

Visualizations

Caption: Workflow for the chiral HPLC analysis of 2-methylglutaric acid.

Caption: Chiral recognition mechanism on the stationary phase.

Conclusion

The described direct HPLC method using a cinchona alkaloid-based chiral stationary phase provides an effective and reproducible approach for the chiral separation of 2-methylglutaric acid isomers. The method is suitable for quantitative analysis in various matrices, and the provided sample preparation protocol ensures reliable results from biological fluids. For applications requiring higher sensitivity, an indirect method involving pre-column derivatization with a fluorescent tag is a viable alternative. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.

References

- 1. chiraltech.com [chiraltech.com]

- 2. thelabstore.co.uk [thelabstore.co.uk]

- 3. chiraltech.com [chiraltech.com]

- 4. CHIRALPAK® QD-AX / CHIRALPAK® QN-AX Anion-exchange Type Chiral Columns [amerigoscientific.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Gas Chromatography Analysis of 2-Methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylglutaric acid is a dicarboxylic acid that can be found in human physiological fluids. Its quantification is of interest in various research and clinical settings, including the study of metabolic disorders. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of organic acids like 2-methylglutaric acid in biological matrices. Due to the low volatility and high polarity of 2-methylglutaric acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound, thereby enabling sensitive and reliable quantification.[1] This document provides a detailed protocol for the analysis of 2-methylglutaric acid using GC-MS, focusing on sample preparation, derivatization, and analytical conditions.

Principle

The analysis of 2-methylglutaric acid by GC-MS involves several key steps. First, the analyte is extracted from the biological matrix, typically urine or plasma, using a liquid-liquid extraction procedure. Next, to improve its chromatographic properties, the extracted 2-methylglutaric acid undergoes a derivatization reaction. Silylation is a common and effective method, where active hydrogens in the carboxyl groups are replaced with a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility and thermal stability of the analyte.[1] Following derivatization, the sample is injected into the gas chromatograph, where the derivatized 2-methylglutaric acid is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides characteristic fragmentation patterns that allow for highly specific detection and accurate quantification.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methodologies for organic acid analysis from urine.[3]

Materials:

-

Urine or plasma sample

-

Internal Standard (IS) solution (e.g., stable isotope-labeled 2-methylglutaric acid or a structurally similar compound not present in the sample)

-

5 N HCl

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Nitrogen gas source

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

To 0.5 mL of the urine or plasma sample in a centrifuge tube, add a known amount of the internal standard.

-

Adjust the pH of the sample to approximately 1 by adding 40 µL of 5 N HCl.

-

Saturate the aqueous phase by adding approximately 0.1 g of sodium chloride.

-

Add 2 mL of ethyl acetate to the tube and vortex vigorously for 1 minute to extract the organic acids.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization (Silylation)

This protocol utilizes a common silylating agent, BSTFA with a catalyst.[3]

Materials:

-

Dried sample extract from the previous step

-